molecular formula C10H12ClNO B7499932 N-[2-(3-chlorophenyl)ethyl]acetamide

N-[2-(3-chlorophenyl)ethyl]acetamide

Cat. No. B7499932
M. Wt: 197.66 g/mol
InChI Key: XEAJJALTMKXWDK-UHFFFAOYSA-N
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Description

N-[2-(3-chlorophenyl)ethyl]acetamide, commonly known as Chloroacetaldehyde N-phenylhydrazone (CAP), is a chemical compound that has gained significant attention in the field of scientific research. CAP is a white crystalline solid that is soluble in water and ethanol. This compound has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been studied extensively. In

Scientific Research Applications

  • Anticancer, Anti-Inflammatory, and Analgesic Activities : A study by Rani, Pal, Hegde, and Hashim (2014) in "BioMed Research International" found that derivatives of 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide, including those with halogens on the aromatic ring, showed promising anticancer, anti-inflammatory, and analgesic activities. Among them, a compound containing 1-phenylethylamine and substituted phenols was particularly notable (Rani, Pal, Hegde, & Hashim, 2014).

  • Synthesis and Molecular Docking Analysis of Anticancer Drug : Sharma et al. (2018) in "Molecular Crystals and Liquid Crystals" synthesized N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, which targeted the VEGFr receptor, indicating potential as an anticancer drug. The compound's crystal structure was also analyzed (Sharma et al., 2018).

  • Potential Pesticides : Olszewska, Tarasiuk, and Pikus (2009) in "Powder Diffraction" characterized new derivatives of N-(hydroxyalkyl)-4-chlorophenoxyacetamide as potential pesticides, providing new diffraction data and structural insights (Olszewska, Tarasiuk, & Pikus, 2009).

  • Cholinesterase Inhibition and Molecular Docking Studies : Riaz et al. (2020) synthesized new derivatives of 2-(4-ethyl-5-(3-chlorophenyl)-4H-1,2,4-triazol-3-ylthio)acetamide and found them to be moderate to good inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are enzymes relevant in neurodegenerative diseases like Alzheimer's (Riaz et al., 2020).

  • Opioid Kappa Agonists : Barlow et al. (1991) in "Journal of Medicinal Chemistry" synthesized a series of N-[2-(1-pyrrolidinyl)ethyl]acetamides as potent and selective kappa-opioid agonists. This research explored variants in N-acyl, N-alkyl, and amino functions for their potential analgesic effects (Barlow et al., 1991).

  • Photovoltaic Efficiency Modeling : Mary et al. (2020) in "Chemical Papers" synthesized benzothiazolinone acetamide analogs and evaluated their photochemical and thermochemical properties, finding potential applications as photosensitizers in dye-sensitized solar cells (Mary et al., 2020).

properties

IUPAC Name

N-[2-(3-chlorophenyl)ethyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO/c1-8(13)12-6-5-9-3-2-4-10(11)7-9/h2-4,7H,5-6H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEAJJALTMKXWDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCC1=CC(=CC=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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